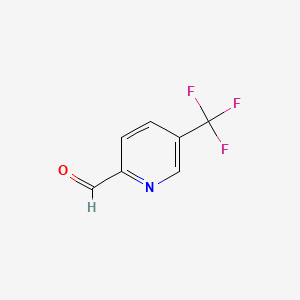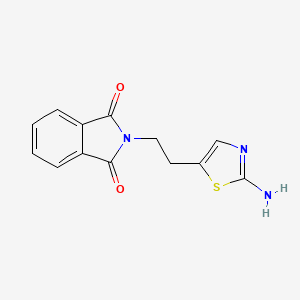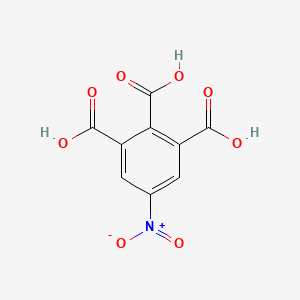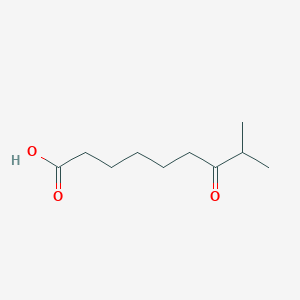![molecular formula C25H18N2 B1317005 9,9'-Spirobi[fluorene]-2,2'-diamine CAS No. 67665-45-6](/img/structure/B1317005.png)
9,9'-Spirobi[fluorene]-2,2'-diamine
Übersicht
Beschreibung
9,9’-Spirobi[fluorene]-2,2’-diamine is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems . It can be used in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material which can be used in the fabrication of perovskite solar cells .
Synthesis Analysis
The new square planar tetracarboxylate ligand L (4,4′,4′′,4′′′- (9,9′-spirobi [fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid) was synthesized and used for synthesis of the Metal–Organic Framework Cu2L (H2O)2· (EtOH)4 denoted SBF–Cu . This material possesses the classical 4–4 regular tiling topology with paddle-wheel inorganic building units .
Molecular Structure Analysis
The molecular structure of 9,9’-Spirobi[fluorene]-2,2’-diamine can be viewed using Java or Javascript .
Chemical Reactions Analysis
9,9’-Spirobi[fluorene]-2,2’-diamine is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of 9,9’-Spirobi[fluorene]-2,2’-diamine include a density of 1.3±0.1 g/cm3, boiling point of 474.9±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 71.0±0.8 kJ/mol, flash point of 236.8±21.4 °C, index of refraction of 1.758, molar refractivity of 101.4±0.4 cm3, and molar volume of 247.0±5.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Non-Fullerene Organic Solar Cells
- Scientific Field : Materials Chemistry
- Application Summary : 9,9’-Spirobi[fluorene]-2,2’-diamine is used in the design and synthesis of three-dimensional (3D) non-fullerene small molecule acceptors with imide-linked perylene diimides (iPDI) for use in organic solar cells .
- Methods of Application : The compound is synthesized and characterized, and then used in a solution-processed bulk heterojunction solar cell .
- Results : The best power conversion efficiency of 5.31% is obtained using this compound in a solution-processed bulk heterojunction solar cell .
Non-Fullerene Acceptor for Organic Solar Cells
- Scientific Field : Chemical Communications
- Application Summary : A structurally non-planar molecule with a 9,9’-spirobi[fluorene]-2,2’-diamine core and four perylenediimides (PDIs) at the periphery was designed, synthesized, and characterized .
- Methods of Application : This compound shows a low-lying LUMO energy level of -4.11 eV, which is similar to that of PCBM, but with intensive light absorption ability in the range 450–550 nm .
- Results : A high power conversion efficiency (PCE) of 5.34% was obtained for a solution processed bulk heterojunction solar cell (BHJSC) using this compound as the electron acceptor .
Gas Absorbent and Hole Transporting Material
- Scientific Field : Materials Science
- Application Summary : 9,9’-Spirobi[fluorene]-2,2’-diamine can be used in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material which can be used in the fabrication of perovskite solar cells .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Hole Transport Layers for PHOLED Devices
- Scientific Field : Materials Chemistry
- Application Summary : 9,9’-Spirobi[fluorene]-2,2’-diamine is used in the design and synthesis of hole transport layers for red and green phosphorescent organic light-emitting diodes (PHOLEDs) with high efficiency and low efficiency roll-off .
- Methods of Application : Two N-phenyl-1-naphthylamine (PNA)/spiro[fluorene-9,9’-xanthene] (SFX) hybrid materials were successfully obtained by incorporating two PNA groups with a bridging phenyl ring to an SFX center .
- Results : The pure red PHOLEDs with DPNA-SFX as the hole-transporting material achieved the CE max, PE max and EQE max of 41.1 cd A −1, 46.4 lm W −1 and 34.7%, respectively, which is comparable to those of the best red PHOLEDs .
Blue Light Emitting Material in OLEDs
- Scientific Field : Materials Science
- Application Summary : 9,9’-Spirobi[fluorene]-2,2’-diamine is used as a blue light emitting material in organic light emitting diodes (OLEDs) .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Blue-Emitting Material in Electroluminescent Devices
- Scientific Field : Materials Science
- Application Summary : 9,9’-Spirobi[fluorene]-2,2’-diamine is used as a blue-emitting material in electroluminescent devices .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Hole Transport Layers for Red and Green PHOLED Devices
- Scientific Field : Materials Chemistry
- Application Summary : 9,9’-Spirobi[fluorene]-2,2’-diamine is used in the design and synthesis of hole transport layers for red and green phosphorescent organic light-emitting diodes (PHOLEDs) with high efficiency and low efficiency roll-off .
- Methods of Application : Two N-phenyl-1-naphthylamine (PNA)/spiro[fluorene-9,9’-xanthene] (SFX) hybrid materials were successfully obtained by incorporating two PNA groups with a bridging phenyl ring to an SFX center .
- Results : The pure red PHOLEDs with DPNA-SFX as the hole-transporting material achieved the CE max, PE max and EQE max of 41.1 cd A −1, 46.4 lm W −1 and 34.7%, respectively, which is comparable to those of the best red PHOLEDs .
Blue Light Emitting Material in OLEDs
- Scientific Field : Materials Science
- Application Summary : 9,9’-Spirobi[fluorene]-2,2’-diamine is used as a blue light emitting material in organic light emitting diodes (OLEDs) .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Blue-Emitting Material in Electroluminescent Devices
- Scientific Field : Materials Science
- Application Summary : 9,9’-Spirobi[fluorene]-2,2’-diamine is used as a blue-emitting material in electroluminescent devices .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The future directions of 9,9’-Spirobi[fluorene]-2,2’-diamine could involve its use in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material which can be used in the fabrication of perovskite solar cells .
Eigenschaften
IUPAC Name |
9,9'-spirobi[fluorene]-2,2'-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H,26-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXFPQGHCPOFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)N)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572564 | |
| Record name | 9,9'-Spirobi[fluorene]-2,2'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-Spirobi[fluorene]-2,2'-diamine | |
CAS RN |
67665-45-6 | |
| Record name | 9,9'-Spirobi[fluorene]-2,2'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



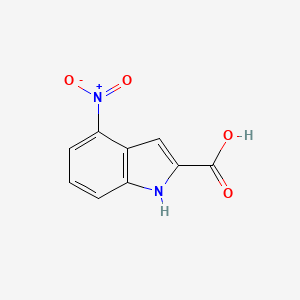
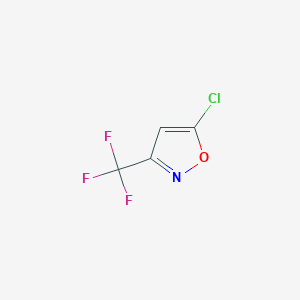
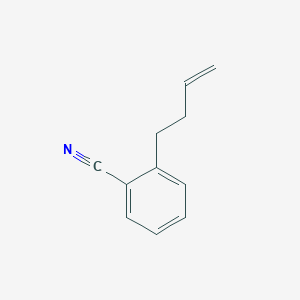
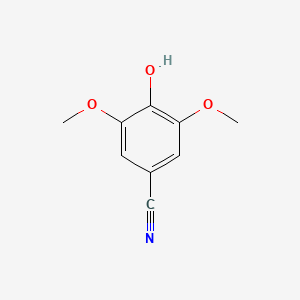
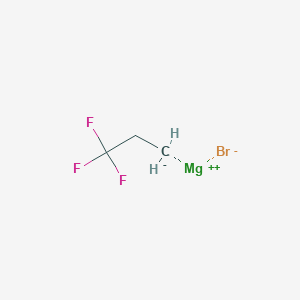
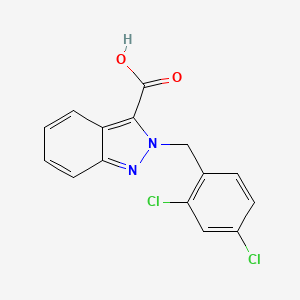

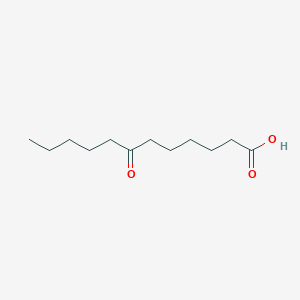
![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)
